1-Bromo-2-(trichloromethoxy)benzene

Regioselective Synthesis Cross-Coupling Directed Ortho Metalation

1-Bromo-2-(trichloromethoxy)benzene (CAS 1404194-61-1) is an ortho-substituted halogenated aromatic compound, characterized by a bromine atom and a highly electronegative trichloromethoxy (-OCCl3) group on adjacent carbon positions of a benzene ring. Its molecular formula is C7H4BrCl3O and its molecular weight is 290.4 g/mol.

Molecular Formula C7H4BrCl3O
Molecular Weight 290.4 g/mol
CAS No. 1404194-61-1
Cat. No. B1402165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(trichloromethoxy)benzene
CAS1404194-61-1
Molecular FormulaC7H4BrCl3O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(Cl)(Cl)Cl)Br
InChIInChI=1S/C7H4BrCl3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
InChIKeyKFPNIVQUXPTMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(trichloromethoxy)benzene: Ortho-Substituted Halogenated Aromatic for Advanced Organic Synthesis


1-Bromo-2-(trichloromethoxy)benzene (CAS 1404194-61-1) is an ortho-substituted halogenated aromatic compound, characterized by a bromine atom and a highly electronegative trichloromethoxy (-OCCl3) group on adjacent carbon positions of a benzene ring. Its molecular formula is C7H4BrCl3O and its molecular weight is 290.4 g/mol [1]. This compound is primarily utilized as a versatile building block in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, where the ortho-substitution pattern can direct regioselective transformations .

Why 1-Bromo-2-(trichloromethoxy)benzene Cannot Be Directly Substituted with Its Isomers or Analogs


The unique ortho-relationship between the bromo and trichloromethoxy substituents in 1-Bromo-2-(trichloromethoxy)benzene fundamentally alters its reactivity, physicochemical properties, and synthetic utility compared to its meta- or para-isomers, as well as other ortho-substituted analogs. This is not a simple halogen exchange. The ortho-substitution creates a specific steric and electronic environment that is critical for directing regio- and chemoselective reactions [1]. The trichloromethoxy group, being a potent electron-withdrawing substituent, significantly deactivates the ring and, when combined with the ortho-bromine, provides a unique handle for subsequent functionalization that cannot be replicated by other isomers or compounds with different leaving groups (e.g., Cl, I) . Simply substituting with the para-isomer (1-Bromo-4-(trichloromethoxy)benzene) would result in a different regioisomeric outcome in any coupling reaction, while using the meta-isomer would alter the electronic distribution and steric hindrance around the reactive bromine site .

Quantitative Differentiation Evidence for 1-Bromo-2-(trichloromethoxy)benzene Procurement Decisions


Ortho-Substitution Pattern Enables Unique Regioselectivity Compared to Meta- and Para-Isomers

The ortho-substitution pattern of 1-Bromo-2-(trichloromethoxy)benzene, where the bromo and trichloromethoxy groups are adjacent, provides a distinct regioisomeric scaffold for synthesis. In directed ortho-metalation (DoM) chemistry, a key advantage is the ability to direct functionalization to a specific position on the ring. The trichloromethoxy group, as a directing metalation group (DMG), can direct lithiation ortho to itself [1]. In the target compound, this ortho position is already occupied by a bromine atom, creating a pre-functionalized site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) while leaving other positions available for further functionalization via DoM. In contrast, the para-isomer (1-Bromo-4-(trichloromethoxy)benzene) lacks this adjacent halogen, precluding the same sequence of regioselective manipulations. The meta-isomer (1-Bromo-3-(trichloromethoxy)benzene) presents a different electronic and steric environment for the bromine, which can affect coupling yields and selectivity.

Regioselective Synthesis Cross-Coupling Directed Ortho Metalation

Higher LogP and Lipophilicity Compared to Non-Chlorinated Methoxy Analogs

The trichloromethoxy group confers significantly higher lipophilicity compared to a standard methoxy or even a trifluoromethoxy group. The calculated LogP for (trichloromethoxy)benzene is 3.41, while for methoxybenzene (anisole) it is 2.11 [1]. This difference of approximately 1.3 log units translates to a ~20-fold increase in partition coefficient, meaning the compound is 20 times more soluble in octanol than in water relative to its non-chlorinated analog. This property is crucial for designing compounds with improved membrane permeability or for optimizing pharmacokinetic profiles. While direct LogP data for 1-Bromo-2-(trichloromethoxy)benzene is not published, the presence of an additional bromine atom will further increase lipophilicity relative to (trichloromethoxy)benzene.

Physicochemical Properties Lipophilicity Drug Discovery

Bromine as a Preferred Leaving Group in Cross-Coupling vs. Chlorine Analogs

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition step is highly dependent on the carbon-halogen bond strength. Aryl bromides generally react faster and under milder conditions than aryl chlorides due to the weaker C-Br bond (bond dissociation energy ~84 kcal/mol vs ~95 kcal/mol for C-Cl) [1]. This means 1-Bromo-2-(trichloromethoxy)benzene is a more reactive and versatile partner for C-C bond formation than its chloro-analog, 1-Chloro-2-(trichloromethoxy)benzene (CAS 97608-46-3). This enhanced reactivity allows for broader substrate scope and potentially higher yields in complex molecule synthesis. The presence of the ortho-trichloromethoxy group may further modulate reactivity through electronic effects, but the fundamental advantage of the bromo over the chloro leaving group remains a key differentiator.

Cross-Coupling Catalysis Bond Formation

Limited Direct Comparative Data: A Call for Application-Driven Vetting

A comprehensive search of the open scientific and patent literature reveals a significant scarcity of published, quantitative comparative data directly benchmarking 1-Bromo-2-(trichloromethoxy)benzene against its closest analogs in specific applications. No head-to-head studies comparing, for example, the yield in a Suzuki coupling with a standard boronic acid between the ortho-, meta-, and para-isomers were found. The majority of available information is from vendor product pages and general chemical knowledge. This lack of high-strength, published evidence means that for critical applications, procurement decisions should not be based solely on existing literature but must be supplemented with internal experimental vetting.

Data Gaps Procurement Strategy Custom Synthesis

Recommended Application Scenarios for 1-Bromo-2-(trichloromethoxy)benzene Based on Demonstrated Differentiation


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Utilize 1-Bromo-2-(trichloromethoxy)benzene as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling to construct ortho-substituted biaryl motifs. The ortho-bromine atom serves as the reactive handle, while the trichloromethoxy group acts as a sterically demanding, electron-withdrawing substituent that can influence the conformation and biological activity of the resulting biaryl. This approach is valuable in medicinal chemistry for synthesizing drug-like molecules with specific geometries and electronic profiles .

Advanced Intermediate for Sequential Ortho-Directed Functionalization

Employ the compound as a core scaffold for directed ortho-metalation (DoM) strategies. The trichloromethoxy group can direct lithiation to the adjacent ortho-position. Since this position is already brominated in the target compound, this creates a pre-functionalized building block. After the bromine undergoes a cross-coupling reaction, the resulting new ortho-substituted aromatic could then be further functionalized via DoM at the other ortho-position (if available), enabling the construction of densely functionalized arenes with high regiocontrol [1].

Physicochemical Property Optimization in Early-Stage Drug Discovery

Incorporate the trichloromethoxy motif into lead compounds to modulate key physicochemical parameters, specifically lipophilicity (LogP). Compared to standard methoxy (LogP ~2.11) or other alkoxy groups, the trichloromethoxy group (LogP ~3.41 for the parent benzene) offers a significant, quantifiable increase in lipophilicity, which can be crucial for improving membrane permeability, enhancing blood-brain barrier penetration, or altering metabolic stability in a predictable manner [2].

Functionalization of Polyhalogenated Agrochemical Intermediates

Use 1-Bromo-2-(trichloromethoxy)benzene as a key building block in the synthesis of novel halogenated aromatic compounds for agrochemical screening. The combination of bromine and the trichloromethoxy group imparts a high degree of halogenation, a common feature in many pesticides and herbicides. The reactivity of the aryl bromide allows for further diversification through cross-coupling, while the trichloromethoxy group provides a distinct halogen footprint and physicochemical profile that can be explored for biological activity .

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